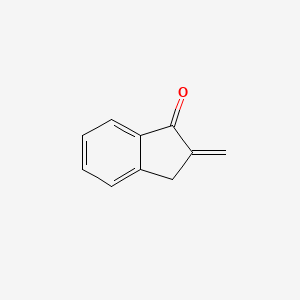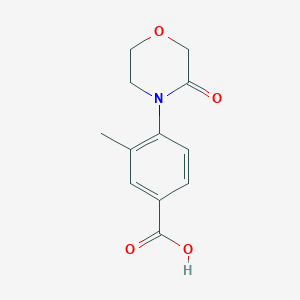
Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate
Descripción general
Descripción
Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro-substituted indole ring fused with a dioxo group and an ethyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate typically involves the reaction of isatin derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 80°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may involve more efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxylated indole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Ethyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: A fluorinated indole derivative with distinct chemical properties.
Isatin: A precursor in the synthesis of various indole derivatives.
The uniqueness of Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate lies in its specific chloro and dioxo substitutions, which confer unique chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H10ClNO4 |
|---|---|
Peso molecular |
267.66 g/mol |
Nombre IUPAC |
ethyl 2-(5-chloro-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C12H10ClNO4/c1-2-18-10(15)6-14-9-4-3-7(13)5-8(9)11(16)12(14)17/h3-5H,2,6H2,1H3 |
Clave InChI |
MCMCWDFRKNMFFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,2-Benzothiazol-7-yl)-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8604768.png)



![[1-(4-Acetyl-phenyl)-piperidin-4-YL]-acetic acid](/img/structure/B8604802.png)



![Tert-butyl 2-[hydroxy(1,3-thiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B8604820.png)


